

Technical Guide: Chirality and Synthesis of 2-Hydroxypropanimidamide Hydrochloride

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Compound of Interest

Compound Name:	<i>(S)</i> -2-hydroxypropanimidamide hydrochloride
CAS No.:	1314999-69-3
Cat. No.:	B3097708

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Executive Summary

2-Hydroxypropanimidamide hydrochloride (often referred to as Lactamidine hydrochloride) is a critical chiral synthon in medicinal chemistry. Derived from lactic acid or lactonitrile, it serves as a stereodefined building block for constructing heterocyclic cores—specifically imidazoles and pyrimidines—found in broad-spectrum antibiotics, antihypertensives, and antineoplastic agents.

This guide provides a rigorous technical analysis of its stereochemistry, a validated stereoretentive synthetic protocol (Pinner reaction), and downstream applications in heterocyclic chemistry.

Part 1: Stereochemical Fundamentals

Molecular Architecture and Chirality

The chirality of 2-hydroxypropanimidamide stems from the C2 carbon, which bonds to four distinct groups: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and the amidine moiety (-C(=NH)NH₂).^[1]

- IUPAC Name: 2-hydroxypropanimidamide hydrochloride[2]
- Common Name: Lactamidine hydrochloride
- CAS (R-isomer): 4024-05-9[2][3]
- CAS (S-isomer): Derived from L-Lactic acid (Natural abundance)

Absolute Configuration (Cahn-Ingold-Prelog Rules)

To assign the

or

configuration, we must prioritize the substituents on the chiral center (C2) based on atomic number and connectivity:

- -OH (Oxygen, atomic number 8)

Priority 1

- -C(=NH)NH₂ (Carbon bonded to N, N, N)

Priority 2

- -CH₃ (Carbon bonded to H, H, H)

Priority 3

- -H (Hydrogen)

Priority 4

Configuration Mapping:

- Natural Precursor: (S)-Lactic acid (L-Lactic acid) has the configuration .
- Product: In 2-hydroxypropanimidamide, the priority order remains identical to lactic acid (-OH > Carbonyl-equivalent > Methyl > H). Therefore, (S)-Lactic acid yields (S)-2-

hydroxypropanimidamide.

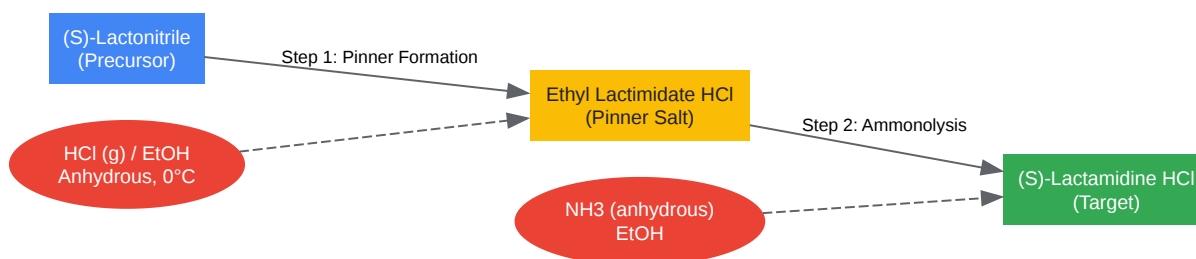
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Critical Insight: The conservation of chirality is a key advantage of this synthon. Unlike reactions that involve nucleophilic substitution at the chiral center (which would cause inversion or racemization), the standard synthesis modifies the adjacent nitrile/carboxyl group, leaving the stereocenter untouched.

Part 2: Stereoretentive Synthesis (The Pinner Protocol)

The most robust method for synthesizing 2-hydroxypropanimidamide hydrochloride without racemization is the Pinner Reaction. This two-step sequence converts a nitrile to an amidine via an imidate intermediate.

Reaction Mechanism & Workflow



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Figure 1: Stereoretentive Pinner synthesis pathway from Lactonitrile to Lactamidine HCl.[4]

Detailed Protocol

Precursor: (S)-Lactonitrile (derived from L-Acetaldehyde cyanohydrin).

Step 1: Formation of Ethyl Lactimidate Hydrochloride

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube and a drying tube (CaCl₂).
- Solvent: Dissolve (S)-lactonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether (solvent volume ~5x starting material).
- Acidification: Cool the mixture to 0°C in an ice-salt bath. Slowly bubble dry HCl gas into the solution until saturation.
 - Note: Temperature control is vital.^[5] Exotherms >10°C can degrade the nitrile.
- Crystallization: Seal the flask and store at 0–4°C for 24–48 hours. The imidate ester hydrochloride (Pinner salt) will precipitate as a hygroscopic solid.
- Isolation: Filter quickly under inert atmosphere (N₂) and wash with cold anhydrous ether. Do not expose to moisture, as imidates hydrolyze rapidly back to esters.

Step 2: Ammonolysis to Amidine

- Reaction: Suspend the Pinner salt in anhydrous ethanol (cold).
- Addition: Bubble anhydrous ammonia gas (NH₃) into the suspension at 0°C until pH > 9, or add a solution of 7N NH₃ in MeOH.
- Conversion: Stir at room temperature for 12–24 hours. The mixture will become clear as the amidine forms, followed by precipitation of ammonium chloride (byproduct) or the product depending on solvent choice.
- Purification: Filter off NH₄Cl. Concentrate the filtrate. Recrystallize the residue from EtOH/Ether to obtain pure 2-hydroxypropanimidamide hydrochloride.

Part 3: Analytical Characterization

To validate the identity and optical purity of the synthesized compound, the following analytical matrix is recommended.

Parameter	Analytical Method	Expected Observation
Identity	¹ H-NMR (DMSO-d ₆)	1.35 (d, 3H, CH ₃), 4.30 (q, 1H, CH-OH), 8.8-9.2 (br s, 3H, Amidine NH), 6.5 (br s, OH).
Chirality	Polarimetry	Specific Rotation must be measured. Compare against standard (S)-Lactic acid derivatives.
Purity	HPLC (Reverse Phase)	C18 column, Phosphate buffer/MeCN gradient. Detection at 210-220 nm.
Enantiomeric Excess	Chiral HPLC	Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (with 0.1% DEA).
Solid State	Melting Point	Typically high melting (>130°C) with decomposition. Sharp range indicates high purity.

Critical Quality Attribute (CQA): The presence of water (hydrolysis) will show a characteristic peak for lactic acid or ethyl lactate in the HPLC trace. The amidine salt must be stored in a desiccator.

Part 4: Applications in Heterocyclic Synthesis[4]

2-Hydroxypropanimidamide is a "1,3-binucleophile" (N-C-N) capable of reacting with electrophiles to form 5- and 6-membered rings.

Pathway A: Imidazole Synthesis

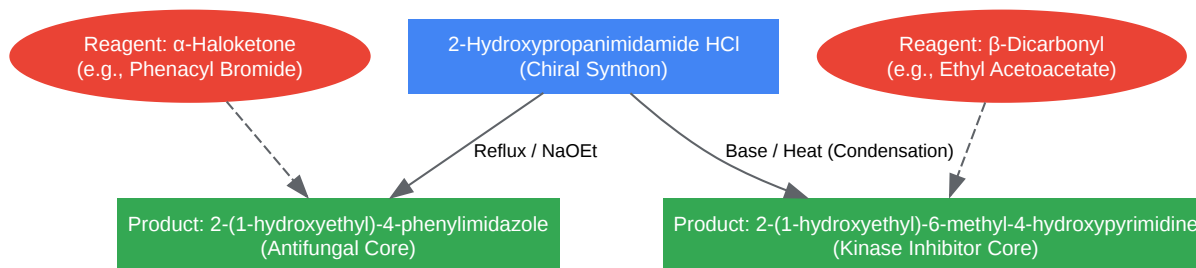
Reaction with

-haloketones (e.g., phenacyl bromide) yields 2-(1-hydroxyethyl)imidazoles. This is crucial for synthesizing antifungalazole pharmacophores.

Pathway B: Pyrimidine Synthesis

Reaction with

-dicarbonyls (e.g., ethyl acetoacetate) yields 2-substituted pyrimidines. This route is often used to synthesize antimetabolites or kinase inhibitors.



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Figure 2: Divergent synthesis of Imidazoles and Pyrimidines using Lactamidine HCl.

Part 5: Stability and Handling

Hygroscopicity

Amidine hydrochlorides are extremely hygroscopic. Absorption of atmospheric moisture leads to deliquescence.

- Protocol: Handle in a glovebox or under a blanket of dry Nitrogen/Argon.
- Storage: Store at -20°C in a sealed vial with desiccant packs.

Hydrolysis Risk

In aqueous basic solutions, the amidine group is susceptible to hydrolysis, reverting to the amide or acid.

- Stability Window: Most stable in acidic media ($\text{pH} < 4$).
- In Synthesis: When performing base-catalyzed condensations (e.g., with NaOEt), ensure the reaction is anhydrous to prevent hydrolysis of the starting material before ring closure.

References

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